molecular formula C20H16Cl2FN3O B2998831 1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-10-0

1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2998831
CAS No.: 900002-10-0
M. Wt: 404.27
InChI Key: ZTSTYIFSLRRGSW-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H16Cl2FN3O and its molecular weight is 404.27. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2FN3O/c21-13-7-8-14(15(22)12-13)19-18-6-3-9-25(18)10-11-26(19)20(27)24-17-5-2-1-4-16(17)23/h1-9,12,19H,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSTYIFSLRRGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolo[1,2-a]pyrazines and features a complex structure that contributes to its biological activity. The presence of halogenated phenyl groups is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-inflammatory and anticancer agent. Below are the key findings related to its biological activity:

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, derivatives have shown efficacy in reducing nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a mechanism for neuroprotection in models of neuroinflammation .

Anticancer Potential

Several studies have highlighted the anticancer potential of related compounds. For example, pyrrolo[1,2-a]pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays reported IC50 values indicating moderate to high cytotoxicity against colon carcinoma and breast cancer cell lines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the halogenated phenyl groups enhance binding affinity to specific receptors or enzymes involved in inflammatory pathways and cancer cell proliferation.

Data Tables

Biological Activity IC50 (µM) Cell Line Reference
Cytotoxicity6.2HCT-116 (Colon Carcinoma)
Cytotoxicity27.3T47D (Breast Cancer)
Anti-inflammatoryN/ABV2 Microglial Cells

Case Study 1: Neuroinflammation Model

In a study examining the effects of similar compounds on neuroinflammation, researchers found that treatment with pyrrolo[1,2-a]pyrazine derivatives significantly reduced inflammatory markers in LPS-induced models. This suggests a protective role against neurodegenerative diseases characterized by inflammation .

Case Study 2: Anticancer Efficacy

A comparative study on various pyrrolo[1,2-a]pyrazine derivatives demonstrated their effectiveness against multiple cancer types. The lead compound showed promising results with lower toxicity profiles compared to standard chemotherapeutics while maintaining significant anticancer activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.